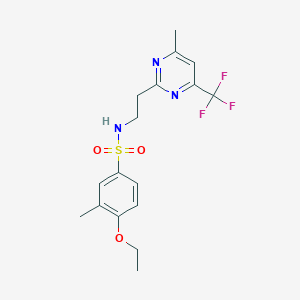

4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

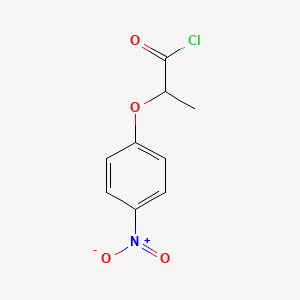

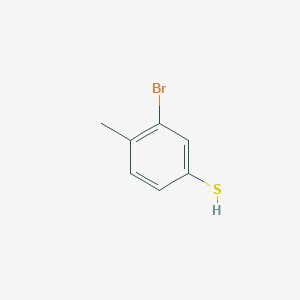

The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and require specific conditions for successful execution .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .Scientific Research Applications

Pharmacokinetic Properties and Metabolism

N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201), an analogue with similar structural characteristics, has been studied for its pharmacokinetic properties and metabolism. A liquid chromatography tandem mass spectrometry (LC--MS/MS) method was developed for the sensitive and simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This methodology facilitated the study of the pharmacokinetic properties of TA-0201, revealing its presence and that of its major metabolite in plasma and target tissues like the heart, lung, and kidney after oral administration to rats (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimicrobial Activity

Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For instance, Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and showed potent antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

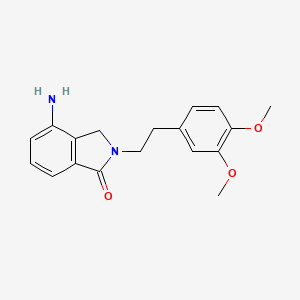

Anticancer Activity

Additionally, benzenesulfonamide derivatives have been synthesized and evaluated for anticancer activity. Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed significant anticancer activity against various human cancer cell lines, suggesting the applicability of such compounds in cancer research (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Photosensitizer for Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy has also been explored. For example, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown high singlet oxygen quantum yield, indicating their potential as effective photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antiglaucoma Properties

Research on carbonic anhydrase inhibitors incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold has shown potential for the development of topical antiglaucoma medications. These inhibitors displayed strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion, offering a therapeutic approach for glaucoma (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S/c1-4-26-14-6-5-13(9-11(14)2)27(24,25)21-8-7-16-22-12(3)10-15(23-16)17(18,19)20/h5-6,9-10,21H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNKQMFYIALZEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)

![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)

![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2578434.png)